2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile An impurity of Febuxostat. Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase.
Brand Name: Vulcanchem
CAS No.: 1335202-60-2
VCID: VC0195350
InChI: InChI=1S/C15H16N2OS/c1-10(2)8-18-14-5-4-12(6-13(14)7-16)15-17-11(3)9-19-15/h4-6,9-10H,8H2,1-3H3
SMILES: CC1=CSC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N
Molecular Formula: C15H16N2OS
Molecular Weight: 272.37

2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile

CAS No.: 1335202-60-2

Cat. No.: VC0195350

Molecular Formula: C15H16N2OS

Molecular Weight: 272.37

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile - 1335202-60-2

Specification

CAS No. 1335202-60-2
Molecular Formula C15H16N2OS
Molecular Weight 272.37
IUPAC Name 2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile
Standard InChI InChI=1S/C15H16N2OS/c1-10(2)8-18-14-5-4-12(6-13(14)7-16)15-17-11(3)9-19-15/h4-6,9-10H,8H2,1-3H3
SMILES CC1=CSC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N
Appearance White Solid

Introduction

Chemical Structure and Properties

Structural Identification

2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile is identified by the CAS number 1335202-60-2 and the IUPAC name 2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile . It is also known as Febuxostat Impurity 14 or Febuxostat Descarboxy Impurity in pharmaceutical research and quality control contexts .

Molecular Characteristics

The compound features a benzonitrile core with an isobutoxy substituent at position 2 and a 4-methylthiazol-2-yl group at position 5. The molecular formula is C15H16N2OS with a molecular weight of 272.37 g/mol . Table 1 summarizes the key molecular characteristics of this compound.

Table 1: Molecular Characteristics of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile

PropertyValue
Molecular FormulaC15H16N2OS
Molecular Weight272.37 g/mol
CAS Number1335202-60-2
IUPAC Name2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile
SMILESCC1=CSC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N
InChIInChI=1S/C15H16N2OS/c1-10(2)8-18-14-5-4-12(6-13(14)7-16)15-17-11(3)9-19-15/h4-6,9-10H,8H2,1-3H3

Physicochemical Properties

The compound is characterized by its distinct functional groups, which contribute to its chemical reactivity and potential biological activities. The cyano group (-C≡N) at position 2 of the benzene ring is a key feature that distinguishes this molecule from other thiazole derivatives. The isobutoxy group contributes to the compound's lipophilicity, potentially affecting its pharmacokinetic properties. The 4-methylthiazol-2-yl substituent is a heterocyclic moiety that can participate in various interactions with biological targets .

Computational chemistry data indicates that the compound has a topological polar surface area (TPSA) of 45.91, a calculated LogP of 4.025, 4 hydrogen acceptors, 0 hydrogen donors, and 4 rotatable bonds . These parameters suggest moderate lipophilicity and potential for oral bioavailability, characteristics that are important in drug development contexts.

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile can be achieved through multiple routes, typically starting from suitable precursors containing the benzonitrile core . One common approach involves using ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate as a starting material . This route involves modification of the hydroxyl group to introduce the isobutoxy substituent.

Detailed Synthetic Procedure

A specific synthesis method described in the literature involves a multi-step process starting from ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (compound 2) . The synthesis route includes:

  • Modification of the hydroxyl group to introduce the isobutoxy substituent

  • Subsequent transformations to obtain the final product

  • Characterization using IR, 1H NMR, and single crystal X-ray crystallography

Another preparation method mentioned in patent literature involves 3-methyl-4-hydroxy benzaldehyde as a precursor . The synthesis of 2-(3-formyl radical-4-isobutoxy phenyl)-4-methylthiazol-5-formic acid ethyl ester is described as an intermediate step in the process .

Alternative Synthetic Pathways

An alternative approach involves the use of 3-Cyano-4-isobutyloxythiobenzamide (CAS: 163597-57-7) as an intermediate . This pathway provides a different route to the target compound and may offer advantages in terms of yield or purity under certain conditions.

Relationship to Febuxostat

Structural Relationship

2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile is structurally related to febuxostat, a medication used to treat gout . The compound is classified as a febuxostat impurity (specifically Febuxostat Impurity 14 or Febuxostat Descarboxy Impurity), which indicates its presence as either a synthetic intermediate, a degradation product, or a byproduct in the manufacturing process of febuxostat .

Role in Quality Control

As a known impurity of febuxostat, this compound plays an important role in pharmaceutical quality control . The identification, quantification, and monitoring of this impurity are essential aspects of ensuring the purity and safety of febuxostat formulations. Regulatory authorities such as the FDA and EMA set specific limits for pharmaceutical impurities, making the characterization of compounds like 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile essential in the pharmaceutical industry.

Research Applications

Anti-inflammatory Studies

Recent research has explored the potential therapeutic applications of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile beyond its role as a febuxostat impurity. Notably, a study published in the Latin American Journal of Pharmacy investigated the compound's activity in stroke treatment, focusing on its ability to reduce inflammatory responses .

Stroke Treatment Research

In the stroke treatment study, the compound was evaluated for its effects on inflammatory cytokines released into plasma . The research employed enzyme-linked immunosorbent assay (ELISA) to measure inflammatory cytokine levels and real-time RT-PCR to assess the activation of the NF-κB signaling pathway following treatment with the compound . The study represents an important investigation into the potential neurological applications of this thiazole derivative.

Table 2: Research Applications of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile

Research AreaMethodologyFindingsReference
Stroke TreatmentELISA assay for inflammatory cytokinesReduction in inflammatory response
Signaling PathwayReal-time RT-PCR for NF-κB pathway activationModulation of NF-κB signaling
Drug DevelopmentStructure-activity relationship studiesPotential as scaffold for therapeutic agents

Structure-Activity Relationship Studies

The structural features of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile, particularly the thiazole moiety and the isobutoxy group, make it a candidate for structure-activity relationship studies in drug development. The compound's structural similarities to active pharmaceutical ingredients like febuxostat suggest potential applications in developing new therapeutic agents for inflammatory diseases and other conditions.

ParameterSpecification
Purity95-98% (typically determined by HPLC)
AppearanceSolid (specific form may vary by supplier)
Storage ConditionsSealed in dry containers at 2-8°C
Shipping TemperatureAmbient (may vary by region and supplier)
Common Package Sizes50 mg, 100 mg, 200 mg, 500 mg, 1 g

Future Research Directions

Synthetic Methodology Development

The current synthetic routes to 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile could be further optimized to improve yields, reduce environmental impact, and enhance scalability . Green chemistry approaches and continuous flow synthesis methods represent promising avenues for such improvements.

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